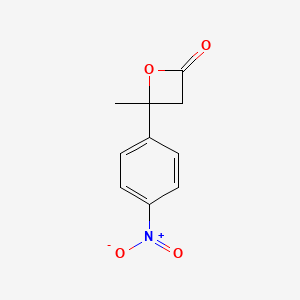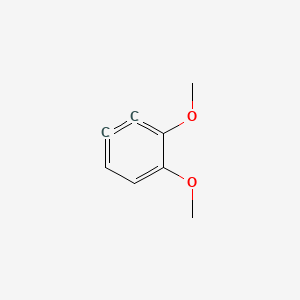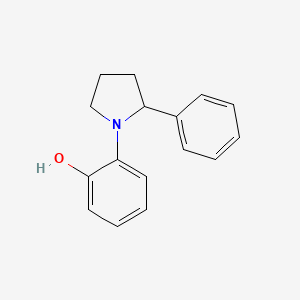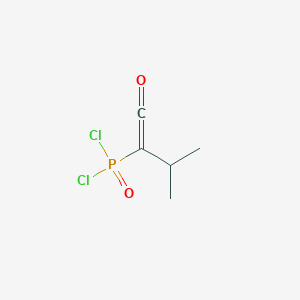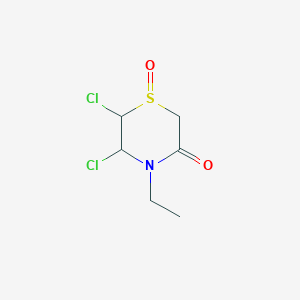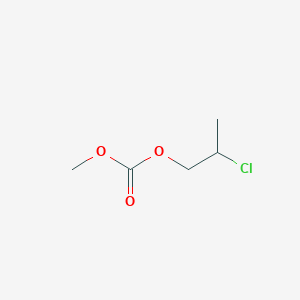
2-Chloropropyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropropyl methyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a chloropropyl group attached to a methyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropyl methyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-chloropropanol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropropyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water or aqueous base, the carbonate ester can hydrolyze to yield 2-chloropropanol and methanol.
Transesterification: The carbonate group can be exchanged with other alcohols under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Hydrolysis: Typically carried out using water or aqueous sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Nucleophilic Substitution: Substituted chloropropyl derivatives.
Hydrolysis: 2-Chloropropanol and methanol.
Transesterification: New carbonate esters with different alkyl groups.
Applications De Recherche Scientifique
2-Chloropropyl methyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Employed in the preparation of polycarbonates and other polymeric materials.
Pharmaceuticals: Potential use in the synthesis of drug molecules and active pharmaceutical ingredients.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloropropyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is leveraged in various synthetic applications to introduce different functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl methyl carbonate: Similar structure but with an ethyl group instead of a propyl group.
2-Bromopropyl methyl carbonate: Contains a bromine atom instead of chlorine.
2-Chloropropyl ethyl carbonate: Similar structure but with an ethyl group in the carbonate moiety.
Uniqueness
2-Chloropropyl methyl carbonate is unique due to the specific combination of a chloropropyl group and a methyl carbonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
84226-81-3 |
|---|---|
Formule moléculaire |
C5H9ClO3 |
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
2-chloropropyl methyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-4(6)3-9-5(7)8-2/h4H,3H2,1-2H3 |
Clé InChI |
SGOJZKCRAQJZPU-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


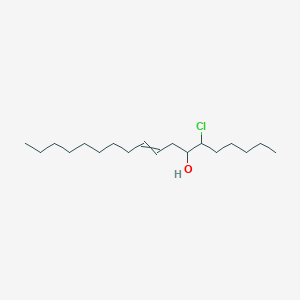
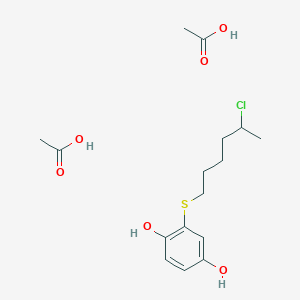
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
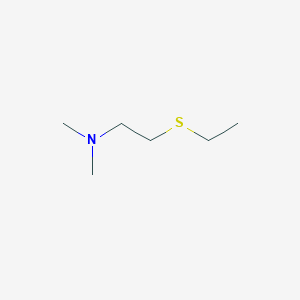
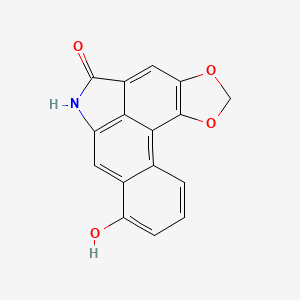
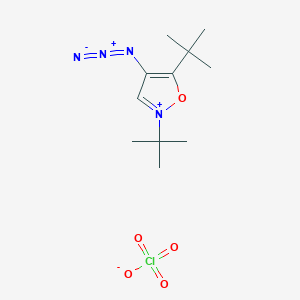
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
